(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule that features multiple functional groups, including ether, methoxy, and pyrimidine trione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. A possible synthetic route could include:
Formation of the pyrimidine trione core: This can be achieved through the condensation of urea with a diketone under acidic conditions.
Introduction of the benzylidene group: This step involves the reaction of the pyrimidine trione with an aldehyde in the presence of a base to form the benzylidene derivative.
Etherification reactions: The phenoxy and ethoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and phenols.
Final assembly: The butan-2-yl group can be introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the benzylidene group can yield the corresponding alkane.
Substitution: The ether groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted ethers.
Scientific Research Applications
This compound could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug design due to its complex structure.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar compounds might include other benzylidene derivatives of pyrimidine triones or compounds with similar functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and applications.
List of Similar Compounds
- Benzylidene derivatives of pyrimidine triones.
- Compounds with multiple ether and methoxy groups.
- Complex organic molecules with potential medicinal applications.
Properties
Molecular Formula |
C32H34N2O7 |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C32H34N2O7/c1-5-21(3)23-8-12-26(13-9-23)40-17-18-41-28-16-7-22(20-29(28)39-6-2)19-27-30(35)33-32(37)34(31(27)36)24-10-14-25(38-4)15-11-24/h7-16,19-21H,5-6,17-18H2,1-4H3,(H,33,35,37)/b27-19- |
InChI Key |
YBLBTYUVTIAXBY-DIBXZPPDSA-N |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OCC |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OCC |
Origin of Product |
United States |
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